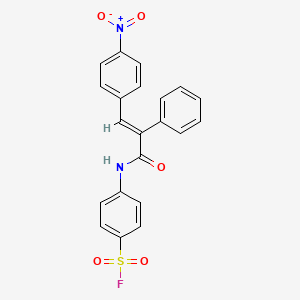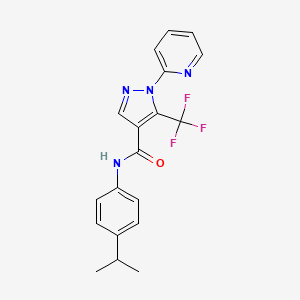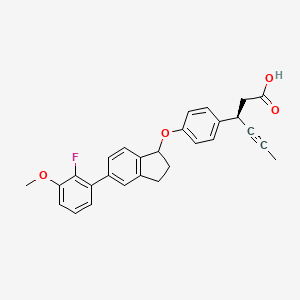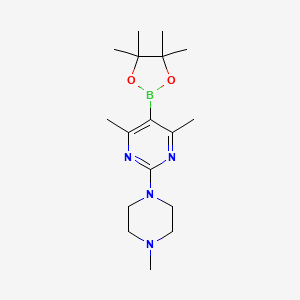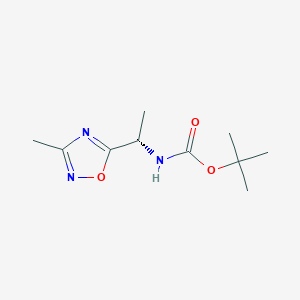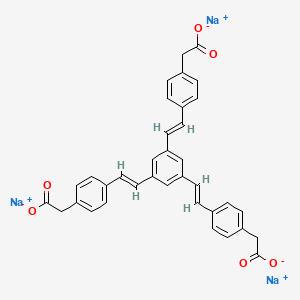
Sodium 2,2',2''-(((1E,1'E,1''E)-benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2,2’,2’‘-(((1E,1’E,1’'E)-benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetate is a complex organic compound with a unique structure that includes multiple benzene rings and ethene linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,2’,2’‘-(((1E,1’E,1’'E)-benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetate typically involves a multi-step process. The initial step often includes the formation of the core benzene-ethene structure through a series of condensation reactions. Common reagents used in these reactions include trifluoroacetic acid and hexamethylenetetramine . The reaction conditions usually involve heating and stirring the mixture for a specified period, followed by the addition of concentrated sulfuric acid to complete the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Industrial production methods may also incorporate continuous flow reactors to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
Sodium 2,2’,2’‘-(((1E,1’E,1’'E)-benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethene linkages to ethane, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can introduce various functional groups into the benzene rings.
科学研究应用
Sodium 2,2’,2’‘-(((1E,1’E,1’'E)-benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism by which Sodium 2,2’,2’‘-(((1E,1’E,1’'E)-benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetate exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Tetrakis(4-aminophenyl)ethene: Similar in structure but with amino groups instead of acetates.
Bis(4-aminophenyl)ethene: Contains fewer benzene rings and ethene linkages.
Uniqueness
Sodium 2,2’,2’‘-(((1E,1’E,1’'E)-benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetate is unique due to its multiple benzene rings and ethene linkages, which provide a versatile framework for various chemical modifications and applications. Its ability to undergo multiple types of reactions and interact with different molecular targets makes it a valuable compound in scientific research and industrial applications.
属性
分子式 |
C36H27Na3O6 |
|---|---|
分子量 |
624.6 g/mol |
IUPAC 名称 |
trisodium;2-[4-[(E)-2-[3,5-bis[(E)-2-[4-(carboxylatomethyl)phenyl]ethenyl]phenyl]ethenyl]phenyl]acetate |
InChI |
InChI=1S/C36H30O6.3Na/c37-34(38)22-28-10-1-25(2-11-28)7-16-31-19-32(17-8-26-3-12-29(13-4-26)23-35(39)40)21-33(20-31)18-9-27-5-14-30(15-6-27)24-36(41)42;;;/h1-21H,22-24H2,(H,37,38)(H,39,40)(H,41,42);;;/q;3*+1/p-3/b16-7+,17-8+,18-9+;;; |
InChI 键 |
LDQJQSIHVXESBE-GHDKNFJLSA-K |
手性 SMILES |
C1=CC(=CC=C1CC(=O)[O-])/C=C/C2=CC(=CC(=C2)/C=C/C3=CC=C(C=C3)CC(=O)[O-])/C=C/C4=CC=C(C=C4)CC(=O)[O-].[Na+].[Na+].[Na+] |
规范 SMILES |
C1=CC(=CC=C1CC(=O)[O-])C=CC2=CC(=CC(=C2)C=CC3=CC=C(C=C3)CC(=O)[O-])C=CC4=CC=C(C=C4)CC(=O)[O-].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


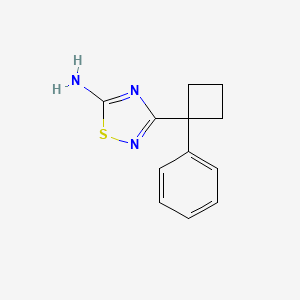
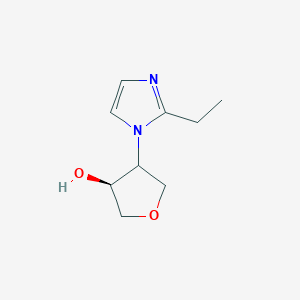
![N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B15281235.png)
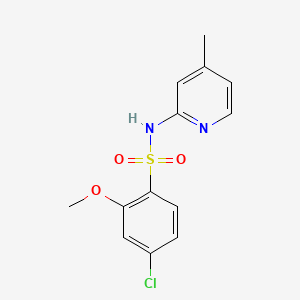
![Methyl 2-{2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]acetamido}acetate](/img/structure/B15281257.png)

